β-Glucuronidase Inhibition Potency vs. 8-Methyl-1,3-diphenyl Analogue
In a direct head-to-head comparison within the same study, the target compound (1,3-bis(4-fluorophenyl)-8-methyl) inhibited bacterial β-glucuronidase (eβG) with an IC50 of 0.87 ± 0.09 μM, while the non-fluorinated 8-methyl-1,3-diphenyl analogue exhibited an IC50 of 3.45 ± 0.42 μM under identical assay conditions [1]. This represents a ~4-fold improvement in potency conferred by the two 4-fluorophenyl groups.
| Evidence Dimension | Inhibitory activity against E. coli β-glucuronidase (eβG) |
|---|---|
| Target Compound Data | IC50 = 0.87 ± 0.09 μM |
| Comparator Or Baseline | 8-Methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline: IC50 = 3.45 ± 0.42 μM |
| Quantified Difference | ~4-fold higher potency (lower IC50) for the target compound |
| Conditions | Recombinant E. coli β-glucuronidase, pH 7.0, 37 °C, fluorescence-based assay [1] |
Why This Matters
A 4-fold potency difference directly translates to a lower required dose to achieve the same level of target inhibition, making the fluorinated derivative a more efficient and cost-effective tool for in vitro and in vivo studies.
- [1] Cheng, K.-W.; Tseng, C.-H.; Yang, C.-N.; Tzeng, C.-C.; Cheng, T.-C.; Leu, Y.-L.; Chuang, Y.-C.; Wang, J.-Y.; Lu, Y.-C.; Chen, Y.-L.; Cheng, T.-L. Specific Inhibition of Bacterial β-Glucuronidase by Pyrazolo[4,3-c]quinoline Derivatives via a pH-Dependent Manner To Suppress Chemotherapy-Induced Intestinal Toxicity. J. Med. Chem. 2017, 60 (22), 9222–9238. View Source
